molecular formula C14H17NO3S B2990479 1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361638-17-5

1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2990479
CAS No.: 2361638-17-5
M. Wt: 279.35
InChI Key: MHOJKMOFHZPINO-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that features a piperidine ring substituted with a benzenesulfonyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of piperidine with benzenesulfonyl chloride to form the benzenesulfonyl piperidine intermediate. This intermediate is then reacted with propenone under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the piperidine ring can enhance the compound’s binding affinity to various receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both the benzenesulfonyl and prop-2-en-1-one groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-2-14(16)15-10-8-13(9-11-15)19(17,18)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOJKMOFHZPINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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